N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a polycyclic core fused with oxa- and diaza-heterocycles. The compound’s design integrates fluorinated aryl groups and sulfur-containing linkages, which are common pharmacophores in drug discovery. This article provides a comparative analysis with structurally or functionally related analogs, emphasizing synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-15-8-7-12(22)10-14(15)23/h3-8,10H,2,9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXNMIIEZQHCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2692-0541 is currently unknown. It has been suggested that the compound may interact with a novel site of action.
Mode of Action
F2692-0541 exhibits dose-dependent “anxiolytic” properties. This suggests that it may interact with its target(s) to modulate neuronal activity in a way that reduces anxiety.
Biological Activity
N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties and mechanisms of action based on recent studies.
Chemical Structure
The compound's structure features a difluorophenyl moiety and a complex tricyclic framework that may contribute to its biological activities. Understanding the structure-function relationship is crucial for exploring its potential applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various pathogens. Notably:
- Antibacterial Effects : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. In vitro assays indicated minimum inhibitory concentrations (MICs) as low as 15.8 µM against S. aureus, suggesting potent activity comparable to established antibiotics .
- Antifungal Properties : Preliminary tests have shown efficacy against fungal strains such as Candida albicans and Aspergillus species, indicating broad-spectrum antimicrobial potential .
The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. The presence of the sulfanyl group is thought to enhance penetration through microbial membranes, increasing the compound's effectiveness.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Antibacterial Efficacy :
- Objective : To assess the antibacterial efficacy of the compound against clinical isolates.
- Methodology : A two-fold serial dilution method was employed to determine MICs against various bacterial strains.
- Results : The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of control antibiotics like norfloxacin and chloramphenicol .
-
Fungal Inhibition Study :
- Objective : To evaluate antifungal activity against common pathogenic fungi.
- Methodology : The compound was tested using disk diffusion and broth microdilution methods.
- Results : Results indicated that the compound inhibited fungal growth effectively, with notable activity against both Candida and Aspergillus species .
Data Tables
Comparison with Similar Compounds
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Core Structure : Simplified acetamide backbone with a 4-fluorophenyl group and cyclohexyl substituent.
- Key Differences : Lacks the tricyclic diaza-oxa core and sulfanyl linkage present in the target compound.
- Molecular Weight : 334.2 g/mol (vs. higher for the target compound due to its tricyclic system).
- Synthesis : Achieved via MCRs with 81% yield using flash chromatography .
N-(4-aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide ()
- Core Structure : Naphtho-furan scaffold with a benzodioxole substituent.
- Key Differences : Oxygen-based ether linkage vs. sulfur-based thioether in the target compound. The tricyclic system in the target may confer enhanced rigidity and metabolic stability .
Physicochemical Properties
Computational Insights
- DFT Studies : While the target compound lacks computational data, studies on azo-acetamides () demonstrate that fluorinated aryl groups significantly influence electronic properties (e.g., dipole moments, HOMO-LUMO gaps), which could guide future studies on the target’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
